molecular formula C17H16F2N2O2 B7629003 N,2-bis(4-fluorophenyl)morpholine-4-carboxamide

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide

货号 B7629003
分子量: 318.32 g/mol
InChI 键: OGONLIDWBGUGKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that plays a crucial role in the immune system and is overexpressed in various types of cancer. FLX475 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

作用机制

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide targets the CCR4 receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can prevent the migration and invasion of cancer cells, as well as the recruitment of immune cells that promote tumor growth. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to modulate the immune system, promoting an anti-tumor immune response.

实验室实验的优点和局限性

One advantage of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide also has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation is the lack of clinical data, which limits the translation of preclinical findings to human patients.

未来方向

1. Clinical trials to investigate the safety and efficacy of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in cancer patients.
2. Combination studies with other cancer therapies to enhance the anti-tumor effects of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.
3. Development of biomarkers to identify patients who are most likely to benefit from N,2-bis(4-fluorophenyl)morpholine-4-carboxamide treatment.
4. Investigation of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in other diseases where CCR4 is involved, such as autoimmune disorders and viral infections.
5. Development of more potent and selective CCR4 inhibitors based on the structure of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.

合成方法

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a morpholine ring, followed by the introduction of two fluorine atoms and a carboxamide group. The final product is obtained through purification and characterization using various analytical techniques.

科学研究应用

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including melanoma, breast cancer, and lung cancer. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been investigated for its potential use in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.

属性

IUPAC Name

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-13-3-1-12(2-4-13)16-11-21(9-10-23-16)17(22)20-15-7-5-14(19)6-8-15/h1-8,16H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGONLIDWBGUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。